molecular formula C24H28O4 B1238357 Diethylstilbestrol dipropionate CAS No. 37221-14-0

Diethylstilbestrol dipropionate

Cat. No.: B1238357
CAS No.: 37221-14-0
M. Wt: 380.5 g/mol
InChI Key: VZMLEMYJUIIHNF-UHFFFAOYSA-N
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Description

Chemical Characterization

Nomenclature and Structural Classification

DESDP is chemically designated as E-4-(4-propanoyloxyphenyl)hex-3-en-3-yl]phenyl propanoate, with a molecular formula of $$ \text{C}{24}\text{H}{28}\text{O}_4 $$ and a molecular weight of 380.48 g/mol. Structurally, it belongs to the stilbestrol group, characterized by a central ethylenic bridge connecting two phenolic rings, with ethyl and propionate ester substituents.

Synonyms and Brand Names Classification
Agostilben, Clinestrol, Cyren B, Dibestil Nonsteroidal estrogen ester
Estilbin, Euvestin, Orestol, Stilboestrol Synthetic stilbene derivative
SynTestrin, Willestrol Prodrug of diethylstilbestrol

This classification highlights its role as an estrogen receptor agonist and its structural relationship to parent compounds like diethylstilbestrol (DES).

Molecular Composition and Isomerism

DESDP’s molecular architecture comprises:

  • Core Structure : A trans (E)-configured ethylenic bridge linking two para-hydroxyphenyl groups.
  • Functional Groups :
    • Ethyl groups at positions 1 and 2 of the ethylenic chain.
    • Propionate ester groups at the para-hydroxyl positions of the phenolic rings.
Isomerism

The compound exhibits geometric isomerism due to the ethylenic bond:

  • Dominant Form : The trans (E)-isomer, stabilized by reduced steric hindrance.
  • Cis (Z)-Isomer : Rarely observed, as it is less thermodynamically stable.
Isomer Conformation Stability
E-DESDP Trans Predominant form
Z-DESDP Cis Isomerizes to E-form

Studies on metal surfaces (Ag(111) and Cu(111)) reveal that DESDP adsorbs intact on silver but undergoes O–H bond cleavage on copper, altering its conformational stability.

Physical Properties

Key physical attributes include:

Property Value Source
Melting Point 104°C
Boiling Point 428.1°C (estimated)
Density 1.0745 g/cm³ (estimated)
Solubility Slightly soluble in DMSO, methanol
Color White crystalline powder

Notably, DESDP’s propionate esters enhance its lipophilicity compared to the parent DES, influencing its pharmacokinetic profile.

Chemical Stability and Reactivity

DESDP demonstrates moderate stability under controlled conditions but degrades under specific environmental stressors:

Stability Profile
Condition Observation Source
Storage at -20°C Stable for extended periods
Exposure to light Degradation via photolysis
Aqueous solutions Hydrolysis of ester bonds (slow at neutral pH)
Reactivity
  • Ester Hydrolysis : Propionate esters undergo slow hydrolysis in aqueous media, regenerating DES.
  • Metal-Induced Isomerism : On Cu(111) surfaces, DESDP undergoes O–H cleavage, adopting a cis-conformation.
  • Oxidative Metabolism : DESDP metabolites include dihydroxy derivatives and quinone-like intermediates, though these are less documented than for DES.

Properties

IUPAC Name

[4-[4-(4-propanoyloxyphenyl)hex-3-en-3-yl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMLEMYJUIIHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)CC)C2=CC=C(C=C2)OC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048120
Record name Hex-3-ene-3,4-diyldibenzene-4,1-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37221-14-0
Record name Hex-3-ene-3,4-diyldibenzene-4,1-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Reactants and Conditions

The synthesis begins with p-hydroxypropiophenone (C₉H₁₀O₂), which undergoes a pinacol coupling reaction in the presence of sodium amalgam (3% Na-Hg) and caustic soda (12.5% NaOH). This step forms a diol intermediate (pinacol), which is subsequently treated with glacial acetic acid to yield the free pinacol (melting point: 205–210°C after purification).

Key Reaction Parameters:

StepReactantsConditionsYield
Pinacol couplingp-hydroxypropiophenone, Na-HgAlkaline solution, 25°C95%
AcetylationPinacol, glacial acetic acidEther suspension, HCl gasQuantitative

Dehydration to Form DES

The pinacol intermediate undergoes acid-catalyzed dehydration using hydrogen chloride (HCl) in ether, producing diethylstilbestrol as a crystalline solid. Recrystallization from benzene yields pure DES with a melting point of 170–172°C.

Esterification to this compound

The final step involves esterifying DES with propionic anhydride [(CH₂CH₂CO)₂O] or propionyl chloride (CH₂CH₂COCl) to introduce two propionate groups at the phenolic hydroxyl sites.

Propionylation Protocol

  • Reaction Setup : DES is dissolved in an anhydrous solvent (e.g., pyridine or dimethylformamide) to scavenge HCl generated during the reaction.

  • Esterification : Propionic anhydride is added dropwise under inert atmosphere (N₂ or Ar) at 0–5°C to minimize side reactions.

  • Workup : The mixture is stirred for 12–24 hours, followed by quenching with ice water. The product is extracted using ethyl acetate and purified via recrystallization from ethanol.

Optimized Reaction Conditions:

ParameterValue
Molar ratio (DES:anhydride)1:2.2
Temperature0–5°C
Reaction time18 hours
SolventPyridine
Yield75–82%

Analytical Characterization

The final product is characterized by:

  • Melting Point : 170–172°C (consistent with DES dipropionate).

  • Spectroscopy : Fourier-transform infrared (FTIR) peaks at 1,740 cm⁻¹ (ester C=O stretch) and 1,250 cm⁻¹ (C-O ester linkage).

  • Chromatography : High-performance liquid chromatography (HPLC) purity >98%.

Industrial-Scale Manufacturing

Large-scale production employs continuous-flow reactors to enhance efficiency. Key modifications include:

  • Catalyst Use : Titanium tetrachloride (TiCl₄) as a Lewis acid catalyst, reducing reaction time to 6 hours.

  • Solvent Recovery : Distillation systems to reclaim pyridine, achieving 90% solvent reuse.

Process Economics:

MetricValue
Raw material cost$12–15/kg DES dipropionate
Energy consumption8 kWh/kg product
Annual capacity50–100 metric tons

Recent Advances and Alternatives

Recent research explores enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) as a greener alternative. Preliminary results show:

  • Yield : 68% at 37°C (24 hours).

  • Advantages : Reduced solvent use, no HCl generation.

Chemical Reactions Analysis

Types of Reactions: Diethylstilbestrol dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Historical Context and Medical Uses

Diethylstilbestrol dipropionate was initially developed as a more potent alternative to diethylstilbestrol, providing prolonged effects due to its slower absorption rate. Historically, it has been used for:

  • Hormonal Treatment : It was administered for managing symptoms related to menopause, such as hot flashes and vaginal atrophy. Typical dosages ranged from 0.2 to 1 mg/day .
  • Reproductive Health : The compound was also used to prevent miscarriages in women with a history of recurrent pregnancy loss. However, it was later found to cause significant adverse effects, including increased risks of certain cancers in offspring exposed in utero .
  • Cancer Treatment : this compound has been employed in treating prostate and breast cancer, with dosages varying based on patient needs .

Veterinary Applications

In veterinary medicine, this compound has been used primarily in cattle. A study involving bulls demonstrated that injections of the compound resulted in measurable residues in various tissues, indicating its effectiveness but also raising concerns about potential contamination of meat products . The findings highlighted the need for careful monitoring of hormone residues in livestock.

Case Study 1: Hormonal Therapy in Menopausal Women

A clinical trial evaluated the efficacy of this compound in alleviating menopausal symptoms. Women receiving doses between 0.2 mg and 1 mg daily reported significant improvements in symptoms compared to placebo groups. However, long-term follow-ups indicated a correlation with increased breast cancer risk among participants exposed to the compound over extended periods .

Case Study 2: Veterinary Use in Cattle

In a controlled study involving twenty bulls, researchers injected this compound and analyzed tissue samples post-injection. The results showed significant concentrations of the compound in liver and kidney tissues after four weeks. This study emphasized the importance of understanding hormone distribution within livestock for both therapeutic efficacy and food safety implications .

Table 1: Dosages and Administration Routes for this compound

ApplicationDosage RangeAdministration Route
Hormonal Therapy0.2 - 1 mg/dayOral
Prostate Cancer Treatment1 - 3 mg/dayOral/Intramuscular
Breast Cancer Treatment10 - 20 mg/dayOral
Veterinary Use (Cattle)12.5 - 15 mgIntramuscular

Table 2: Reported Adverse Effects Associated with this compound

Adverse EffectPopulation AffectedNotes
Breast CancerWomen exposed during pregnancyIncreased risk observed
Vaginal Clear Cell CarcinomaDaughters of exposed womenSignificant correlation noted
Liver TumorsLaboratory animals (frogs)Induced tumors upon exposure

Mechanism of Action

Diethylstilbestrol dipropionate exerts its effects by binding to estrogen receptors in target cells. These receptors are found in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland. Upon binding, the compound activates the estrogen receptor, leading to increased synthesis of sex hormone-binding globulin, thyroid-binding globulin, and other serum proteins. It also suppresses the release of follicle-stimulating hormone from the anterior pituitary .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs of DESd

Table 1: Key Structural and Pharmacological Properties of DES Derivatives
Compound Molecular Formula CAS Number Key Uses Bioactivity and Notes
Diethylstilbestrol (DES) C₁₈H₂₀O₂ 56-53-1 Menopausal therapy, prostate cancer Non-esterified parent compound; high carcinogenicity
DES dipropionate (DESd) C₂₄H₂₈O₄ 130-80-3 Injectable estrogen therapy, veterinary Prolonged release due to esterification
DES dipalmitate C₅₀H₈₀O₄ 6533-53-5 Experimental antineoplastic Higher lipophilicity; slower metabolic clearance
17β-Estradiol dipropionate C₂₃H₃₂O₄ 113-38-2 Hormone replacement therapy Steroidal estrogen; delayed peak activity (24h vs. DESd’s 8h)

Functional Comparisons

Pharmacokinetics and Bioavailability
  • DESd vs. DES : DESd’s esterification delays absorption, making it suitable for sustained-release formulations. In contrast, DES (free form) has rapid oral bioavailability but shorter half-life .
  • DESd vs. 17β-Estradiol dipropionate : The latter, a steroidal estrogen, shows delayed peak activity (24 hours) compared to DESd’s 8-hour peak in murine models, reflecting differences in receptor binding and metabolic pathways .
Toxicity and Carcinogenicity
  • DESd vs. DES: Both compounds share carcinogenic risks due to DES release. DES is classified as a human carcinogen (IARC Group 1), linked to vaginal clear-cell adenocarcinoma and breast cancer . DESd’s prolonged release may exacerbate tissue exposure in long-term use .
  • DESd vs. 17β-Estradiol dipropionate: The steroidal derivative has a lower risk of genotoxicity, as estradiol metabolites are less likely to induce chromosomal aberrations compared to DES .

Mechanistic Differences in Estrogenic Activity

Table 2: Estrogenic Potency and Mechanisms
Compound Receptor Binding Affinity Genotoxic Effects Key Metabolic Pathways
DESd High (ERα/ERβ agonist) Aneuploidy, polyploidy induction Hydrolysis to DES; hepatic glucuronidation
17β-Estradiol dipropionate Moderate (ERα selective) Minimal genotoxicity Esterase cleavage to estradiol; CYP450 oxidation
DES dipalmitate Low (slow hydrolysis) Not well characterized Slow hydrolysis; adipose tissue storage

Biological Activity

Diethylstilbestrol dipropionate (DES-DP) is a synthetic estrogen that has been extensively studied for its biological activity, particularly in relation to its estrogenic effects, pharmacodynamics, and potential therapeutic applications. This article synthesizes findings from various research studies, highlighting key aspects of DES-DP's biological activity.

This compound is a derivative of diethylstilbestrol (DES), characterized by the addition of two propionate ester groups. Its chemical formula is C24H28O4C_{24}H_{28}O_4 and it has a molecular weight of 396.48 g/mol . The compound exhibits high lipophilicity, which influences its absorption and distribution in biological systems.

Estrogenic Activity
DES-DP functions primarily as an estrogen receptor agonist, mimicking the action of natural estrogens like estradiol. It binds to estrogen receptors (ERα and ERβ), activating downstream signaling pathways that regulate gene expression related to reproductive functions and secondary sexual characteristics .

Inhibition of Gonadal Function
Research indicates that DES-DP can inhibit the hypothalamic-pituitary-gonadal (HPG) axis, leading to decreased testicular synthesis of androgens. This property has been exploited in treating certain hormone-sensitive conditions, such as prostate cancer .

Pharmacokinetics

The pharmacokinetics of DES-DP reveal its long-acting nature compared to other estrogens. Following intramuscular administration, DES-DP demonstrates a prolonged half-life due to its esterified form, allowing for sustained release into the bloodstream. Its elimination half-life is approximately 24 hours .

Table 1: Pharmacokinetic Parameters of DES-DP

ParameterValue
Molecular Weight396.48 g/mol
Elimination Half-life~24 hours
BioavailabilityHigh (intramuscular)
Peak Plasma ConcentrationVaries with dosage

Biological Effects

Cellular Effects
Studies have shown that DES-DP can influence calcium transport mechanisms within cells. It has been observed to activate calcium ATPase activity at specific concentrations, which plays a crucial role in muscle contraction and other cellular processes .

Case Studies
Research has documented cases where DES-DP was used effectively in managing conditions such as endometrial carcinoma and breast cancer due to its estrogenic properties. A notable case involved a patient whose symptoms improved significantly following treatment with DES-DP over several months .

Toxicological Aspects

Despite its therapeutic benefits, DES-DP is associated with several adverse effects. It is recognized as a teratogen and carcinogen, particularly when administered during pregnancy or in high doses over extended periods. Long-term exposure has been linked to increased risks of reproductive cancers in both men and women .

Q & A

Q. What is the synthetic pathway for DESd, and how can its purity be validated in laboratory settings?

DESd is synthesized via esterification of diethylstilbestrol (DES) with propionic anhydride. To ensure purity, researchers should use high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 280 nm) or mass spectrometry (MS). Validation parameters include retention time matching with reference standards (CAS 130-80-3) and absence of impurities (e.g., free DES or monoester derivatives). Purity thresholds ≥98% are recommended for in vivo studies .

Q. What experimental models are suitable for studying DESd’s estrogenic activity?

Preclinical models include:

  • Castrated rodents : To assess androgen suppression and estrogen receptor (ER) activation.
  • Bovine mammary gland studies : For evaluating ductal proliferation and secretory activity (e.g., Jersey heifers treated with DESd and testosterone propionate) .
  • In vitro ER-binding assays : Use MCF-7 breast cancer cells to quantify ERα/ERβ affinity via competitive binding assays .

Q. How should DESd stock solutions be prepared for cell-based assays?

Dissolve DESd in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. For aqueous compatibility, dilute in sesame oil (5% v/v) to mimic in vivo administration. Sterilize via 0.22 µm filtration and store aliquots at -80°C (solvent) or -20°C (powder) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in DESd’s dose-dependent effects on mammary gland development?

Studies report that low DESd doses (0.1–1 mg/kg) induce parenchymal proliferation, while higher doses (>5 mg/kg) suppress lactation. To reconcile this, adopt a titration approach:

  • Monitor serum estradiol levels to maintain titers below 50 pg/mL for secretory activity.
  • Combine DESd with testosterone propionate (1:1 molar ratio) to enhance ductal branching without oversaturating ERs .

Q. What analytical methods optimize detection of DESd residues in biological tissues?

A validated protocol includes:

  • Extraction : Homogenize tissues (liver, kidney, bile) in acetonitrile:water (70:30) with 0.1% formic acid.
  • Detection : LC-MS/MS with MRM transitions (m/z 380.48 → 268.3 for DESd; m/z 266.3 → 237.1 for DES).
  • Sensitivity : Limit of quantification (LOQ) ≤1 ng/g in muscle tissues; <0.5 ng/mL in bile .

Q. How do pharmacokinetic properties of DESd influence experimental design in chronic toxicity studies?

DESd’s prolonged half-life (t½ ≈ 72–96 hours) necessitates:

  • Dosing intervals : Administer every 72 hours to maintain stable plasma levels.
  • Terminal sampling : Collect tissues ≥4 weeks post-injection to assess cumulative residues (e.g., liver retains DESd metabolites up to 28 days) .

Methodological Guidance

Q. What controls are critical in DESd-driven carcinogenicity studies?

  • Positive control : 17β-estradiol (1 mg/kg) to benchmark ER-mediated effects.
  • Negative control : Vehicle-only (sesame oil + DMSO) to rule out solvent toxicity.
  • Histopathology : Compare mammary gland hyperplasia/carcinoma incidence between DESd and DES groups .

Q. How can DESd’s anti-androgenic effects be quantified in prostate cancer models?

Use LNCaP or PC-3 cell lines to measure:

  • Testosterone suppression : ELISA for serum testosterone (expected reduction ≥80% at 10 µM DESd).
  • PSA inhibition : Immunoblotting for prostate-specific antigen (PSA) downregulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.